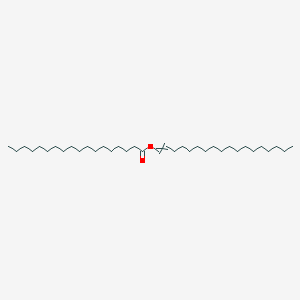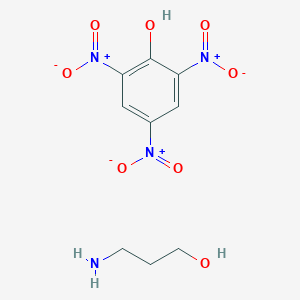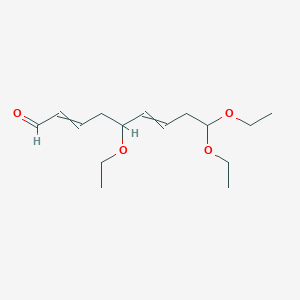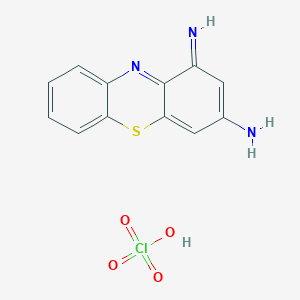
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often involve the use of a solvent such as carbon tetrachloride and a radical initiator like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted amides.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids and proteins, ultimately causing the death of the targeted weeds . The molecular pathways involved include the inhibition of acetyl-CoA carboxylase and other key enzymes in the biosynthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
- 2-Bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide
Uniqueness
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is unique due to its specific structural configuration, which imparts selective herbicidal properties. Compared to similar compounds, it exhibits a higher degree of selectivity and efficacy in controlling perennial weeds in paddy fields .
Properties
CAS No. |
80396-27-6 |
|---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H20BrNO/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,1-4H3,(H,16,17) |
InChI Key |
IIJNPKVOYPDSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)



![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

